

# Alvespimycin hydrochloride HSP90 inhibition IC50

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## Compound Focus: Alvespimycin Hydrochloride

CAS No.: 467214-21-7

Cat. No.: S003077

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## Core Quantitative Data

The following table provides a consolidated view of Alvespimycin's efficacy across various experimental models, highlighting its potency in cell-based assays and in vivo studies.

Model System	Assay / Effect	Result (IC <sub>50</sub> / EC <sub>50</sub> / Dose)
Cell-Free Assay	HSP90 Binding (FP-based competition assay) [1]	62 nM
Cell-Based Assays		
SKBR3 cells (Breast Cancer)	Her2 Degradation [1] [2]	8 nM
	Hsp70 Induction [1] [2]	4 nM
	Cytotoxicity (72 hrs) [2]	24 - 58 nM
SKOV3 cells (Ovarian Cancer)	Her2 Degradation [1] [2]	46 nM
	Hsp70 Induction [1] [2]	14 nM

Model System	Assay / Effect	Result (IC <sub>50</sub> / EC <sub>50</sub> / Dose)
	Cytotoxicity (72 hrs) [2]	122 - 220 nM
K562 cells (CML, imatinib-sensitive)	Cytotoxicity (48 hrs, resazurin assay) [3] [4]	50 nM
K562-RC cells (CML, imatinib-resistant)	Cytotoxicity (48 hrs, resazurin assay) [3] [4]	31 nM
<b>In Vivo Models</b>		
Mouse xenograft models	Tumor growth inhibition (weekly IV) [5] [6]	5 - 25 mg/kg

## Experimental Protocols

For reproducibility, here are the detailed methodologies for key experiments cited in the data above.

**1. Fluorescence Polarization (FP) Competition Binding Assay [1]** This protocol is used to determine the IC<sub>50</sub> of Alvespimycin for HSP90 in a cell-free system.

- **Materials:** Native human HSP90 protein, BODIPY-labeled geldanamycin analogue (BODIPY-AG) as a fluorescent probe.
- **Assay Buffer:** 20 mM HEPES-KOH (pH 7.3), 1.0 mM EDTA, 100 mM KCl, 5.0 mM MgCl<sub>2</sub>, 0.01% NP-40, 0.1 mg/mL bovine γ-globulin (BGG), 1.0 mM DTT, and protease inhibitor.
- **Procedure:**
  - Mix solutions of BODIPY-AG and HSP90 with a serial dilution of Alvespimycin in a 384-well plate.
  - Final concentrations: 10 nM BODIPY-AG, 40-60 nM HSP90, and varying concentrations of Alvespimycin (0.10 nM - 10 μM).
  - Incubate the plate for 3 hours at 30°C.
  - Measure fluorescence anisotropy (λ<sub>Ex</sub> = 485 nm, λ<sub>Em</sub> = 535 nm).
- **Data Analysis:** Fit the competition curve to a four-parameter logistic function to calculate the IC<sub>50</sub> value.

**2. Cell-Based Assay for HSP90 Inhibition (e.g., HER2 Degradation/Hsp70 Induction) [1]** This protocol validates target engagement and functional inhibition in whole cells.

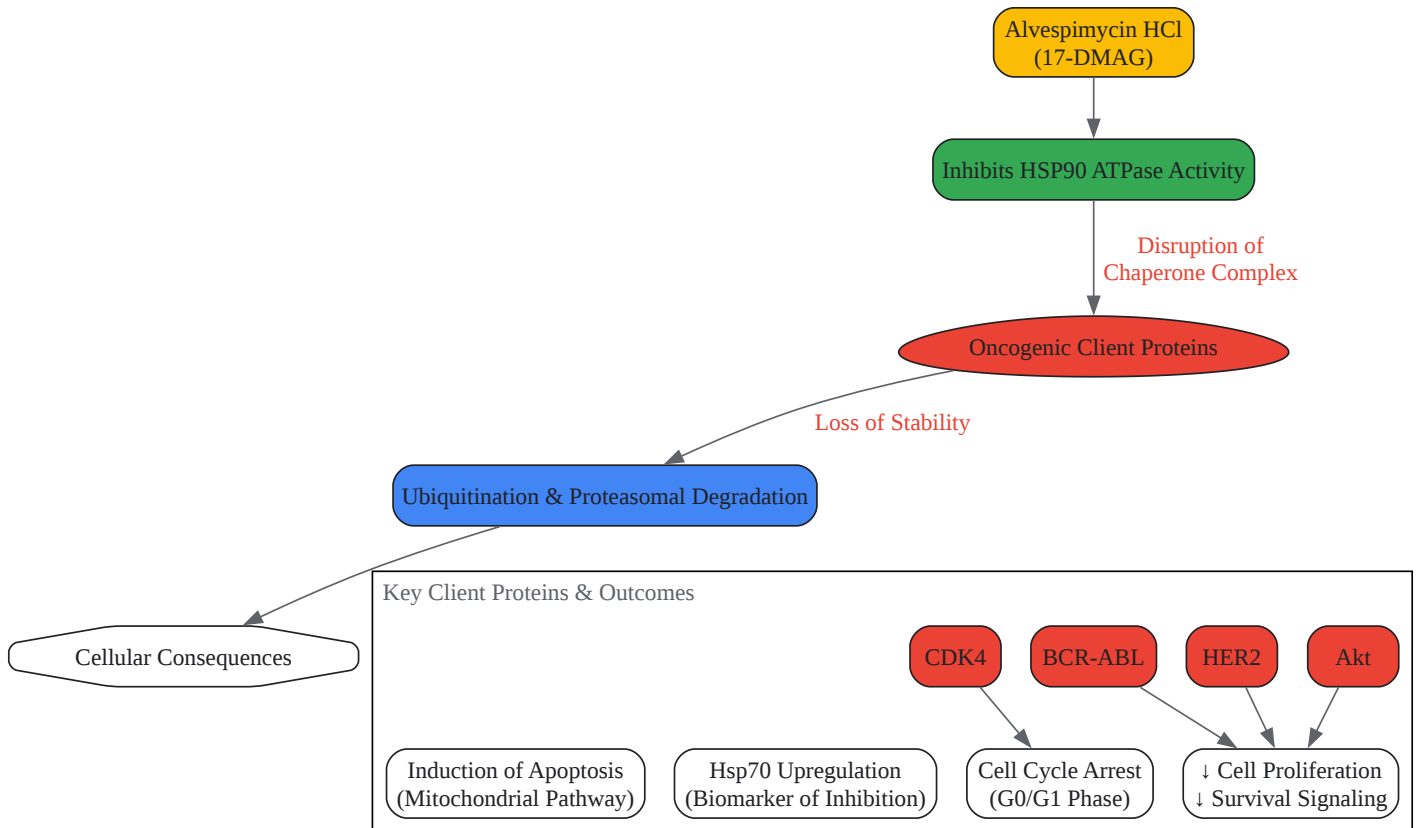
- **Cell Lines:** SKBR3 or SKOV3 (overexpress the HSP90 client protein HER2).
- **Procedure:**
  - Culture cells and expose them to various concentrations of Alvepimycin for 24-48 hours.
  - Lyse the cells and prepare protein extracts.
  - Perform Western Blotting to detect protein levels.
  - Probe for client proteins like HER2 (expected to decrease) and stress response proteins like Hsp70 (expected to increase).
- **Data Analysis:** Quantify band intensities to determine the EC<sub>50</sub> values for client protein degradation and Hsp70 induction.

**3. Cytotoxicity Assay (MTT or Resazurin) [3] [4]** This protocol measures the reduction of metabolic activity and cell viability.

- **Cell Lines:** Any relevant cancer cell line (e.g., K562 for CML).
- **Procedure:**
  - Plate cells and treat with a dose range of Alvepimycin for 24, 48, or 72 hours.
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reagent to the wells.
  - Incubate for a further several hours to allow viable cells to convert the reagent into a colored (MTT) or fluorescent (resazurin) product.
  - Measure the absorbance or fluorescence using a plate reader.
- **Data Analysis:** Calculate the percentage of viable cells for each dose and determine the GI<sub>50</sub> or IC<sub>50</sub> value.

## Mechanism of Action and Signaling Pathways

Alvepimycin exerts its anticancer effects by competitively binding to the N-terminal ATP-binding pocket of HSP90. This inhibits HSP90's chaperone function, leading to the proteasomal degradation of its numerous oncogenic client proteins. The following diagram illustrates this mechanism and its functional consequences in a cancer cell.



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*Alvespimycin inhibits HSP90, leading to degradation of oncogenic client proteins and multiple anticancer effects.*

## In Vivo and Clinical Data

- **In Vivo Efficacy:** Studies in mouse xenograft models (e.g., TMK-1, ME180, SiHa) demonstrated that intravenous administration of Alvepimycin at 5-25 mg/kg significantly suppressed tumor growth and metastasis [1] [5] [6].
- **Clinical Phase I Trial:** A weekly intravenous regimen was tested in patients with advanced solid cancers. The study established the **recommended Phase II dose as 80 mg/m<sup>2</sup>**. Dose-limiting toxicities (e.g., gastrointestinal, liver function changes, ocular) were observed at 106 mg/m<sup>2</sup>. Pharmacodynamic analysis confirmed target inhibition at 80 mg/m<sup>2</sup>, evidenced by cyclin D1 (CDK4, LCK) depletion in patient blood cells and tumor samples. Clinical activity included a complete response in castration-resistant prostate cancer and a partial response in melanoma [5].

## Conclusion and Research Implications

**Alvepimycin hydrochloride** is a potent, second-generation HSP90 inhibitor with a well-defined IC<sub>50</sub> of ~62 nM. Its strong preclinical profile, demonstrated efficacy in overcoming drug resistance (e.g., in CML), and established clinical safety data make it a compelling candidate for further research. Its recent identification in a screen for diabetic kidney disease treatment also suggests potential for therapeutic repurposing beyond oncology [7].

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